molecular formula C20H20FN3O2 B2457930 2-({1-[2-(4-Fluorophenyl)acetyl]piperidin-3-yl}methoxy)pyridine-4-carbonitrile CAS No. 2380041-57-4

2-({1-[2-(4-Fluorophenyl)acetyl]piperidin-3-yl}methoxy)pyridine-4-carbonitrile

Cat. No.: B2457930
CAS No.: 2380041-57-4
M. Wt: 353.397
InChI Key: SPVHRJDUCGWQFU-UHFFFAOYSA-N
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Description

2-({1-[2-(4-Fluorophenyl)acetyl]piperidin-3-yl}methoxy)pyridine-4-carbonitrile is a complex organic compound that features a piperidine ring, a fluorophenyl group, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[2-(4-Fluorophenyl)acetyl]piperidin-3-yl}methoxy)pyridine-4-carbonitrile typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the acylation of piperidine with 4-fluorophenylacetyl chloride, followed by the introduction of the methoxy group and the pyridine-4-carbonitrile moiety. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

2-({1-[2-(4-Fluorophenyl)acetyl]piperidin-3-yl}methoxy)pyridine-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

2-({1-[2-(4-Fluorophenyl)acetyl]piperidin-3-yl}methoxy)pyridine-4-carbonitrile has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a probe for investigating biological pathways and interactions.

    Medicine: The compound is explored for its potential therapeutic effects, including its role as a drug candidate for treating various diseases.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-({1-[2-(4-Fluorophenyl)acetyl]piperidin-3-yl}methoxy)pyridine-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-[[1-[2-(4-Chlorophenyl)acetyl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile
  • 2-[[1-[2-(4-Bromophenyl)acetyl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile
  • 2-[[1-[2-(4-Methylphenyl)acetyl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile

Uniqueness

2-({1-[2-(4-Fluorophenyl)acetyl]piperidin-3-yl}methoxy)pyridine-4-carbonitrile is unique due to the presence of the fluorophenyl group, which can influence its chemical reactivity, biological activity, and pharmacokinetic properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable candidate for various applications.

Properties

IUPAC Name

2-[[1-[2-(4-fluorophenyl)acetyl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O2/c21-18-5-3-15(4-6-18)11-20(25)24-9-1-2-17(13-24)14-26-19-10-16(12-22)7-8-23-19/h3-8,10,17H,1-2,9,11,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPVHRJDUCGWQFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CC2=CC=C(C=C2)F)COC3=NC=CC(=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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